3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one
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Overview
Description
3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one is an organic compound with the molecular formula C16H19FN2O and a molecular weight of 274.34. This compound is notable for its use in the synthesis of various analogues for pharmacological studies.
Mechanism of Action
Target of Action
The primary targets of the compound 3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound this compound interacts with its targets, the ENTs, by inhibiting their function. It is more selective to ENT2 than to ENT1 . This interaction results in changes in the uptake of nucleosides, affecting the function of the ENTs .
Biochemical Pathways
The inhibition of ENTs by this compound affects the nucleotide synthesis pathway. This can have downstream effects on various cellular processes that rely on nucleotides, including DNA replication and repair, RNA transcription, and protein synthesis .
Pharmacokinetics
The presence of the piperazine ring and polar nitrogen atoms in the compound could enhance favorable interaction with macromolecules, which could have a significant impact on its pharmacokinetics and pharmacodynamics .
Result of Action
The result of the action of this compound is the inhibition of ENTs, leading to changes in nucleotide synthesis and other cellular processes. This can have various molecular and cellular effects, depending on the specific cell type and physiological context .
Biochemical Analysis
Biochemical Properties
The compound 3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one has been found to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound has shown more selectivity to ENT2 than to ENT1 .
Cellular Effects
In cellular models, this compound has been observed to inhibit ENTs . This inhibition could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound acts as an inhibitor of ENTs . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Preparation Methods
The synthesis of 3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one involves organic synthetic chemistry methods. One common approach is the reaction of 2-fluorophenylpiperazine with cyclohex-2-en-1-one under specific conditions. The reaction typically requires a solvent such as toluene or ethyl acetate and may involve catalysts or other reagents to facilitate the reaction . Industrial production methods would likely involve scaling up these laboratory procedures, optimizing reaction conditions for yield and purity, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction may involve reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used in the synthesis of various analogues for studying structure-activity relationships.
Biology: The compound has been investigated for its potential as an inhibitor of human equilibrative nucleoside transporters, which play a role in nucleotide synthesis and adenosine regulation.
Medicine: Research has explored its potential pharmacological effects, including its use in developing new therapeutic agents.
Industry: The compound’s derivatives may have applications in the development of new materials or chemical processes.
Comparison with Similar Compounds
Similar compounds to 3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one include:
1-(2-Fluorophenyl)piperazine: Another fluorophenyl-substituted piperazine with different pharmacological properties.
Olaparib: A poly ADP ribose polymerase (PARP) inhibitor used in cancer treatment, which also contains a fluorophenyl group.
The uniqueness of this compound lies in its specific structure, which imparts selectivity for ENT2 and potential for diverse pharmacological applications .
Properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O/c17-15-6-1-2-7-16(15)19-10-8-18(9-11-19)13-4-3-5-14(20)12-13/h1-2,6-7,12H,3-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLHEHFPPPTCCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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